molecular formula C9H13NO3 B1209141 L-Normetanephrine

L-Normetanephrine

Cat. No.: B1209141
M. Wt: 183.2 g/mol
InChI Key: YNYAYWLBAHXHLL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Normetanephrine (CAS# 97-31-4), also known as 3-O-methylnoradrenaline, is a catecholamine metabolite formed via the methylation of norepinephrine (NE) by the enzyme catechol-O-methyltransferase (COMT) . Structurally, it consists of a benzene ring with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4- and 3-positions, respectively, and an ethanolamine side chain (C₉H₁₃NO₃, molecular weight 199.2 g/mol) .

This compound serves as a biomarker in clinical diagnostics, particularly for neuroendocrine tumors like pheochromocytoma and paraganglioma, where elevated plasma levels correlate with excessive catecholamine secretion . Additionally, it is implicated in psychiatric conditions; melancholic depressive patients exhibit increased levels of this compound, suggesting chronic activation of the NE stress pathway . Its biosynthesis involves the COMT-mediated conversion of NE, which is further influenced by gut microbiome interactions, as demonstrated by correlations between L-tyrosine metabolism and COMT expression .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol

InChI

InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1

InChI Key

YNYAYWLBAHXHLL-QMMMGPOBSA-N

SMILES

COC1=C(C=CC(=C1)C(CN)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H](CN)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(CN)O)O

Origin of Product

United States

Comparison with Similar Compounds

Norepinephrine (NE)

  • Structure: Contains hydroxyl groups at both 3- and 4-positions (C₈H₁₁NO₃) .
  • Role: A primary neurotransmitter and hormone involved in the "fight-or-flight" response. Unlike L-Normetanephrine, NE binds directly to adrenergic receptors (α and β) to regulate blood pressure and heart rate .
  • Metabolism: Converted to this compound via COMT or to 3,4-dihydroxymandelic acid via monoamine oxidase (MAO) .

Metanephrine

  • Structure: 3-O-methylated derivative of epinephrine (adrenaline), with a methoxy group at the 3-position and hydroxyl at the 4-position (C₁₀H₁₅NO₃) .
  • Diagnostic Use: Like this compound, metanephrine is a pheochromocytoma biomarker. However, it derives from epinephrine rather than NE, reflecting distinct tumor subtypes .

Norfenefrine (m-Octopamine)

  • Structure: 3-hydroxyphenylethanolamine (C₈H₁₁NO₂), lacking the methoxy group present in this compound .
  • Function: A trace amine with weak adrenergic activity.

Epinephrine

  • Structure: Differs from this compound by an additional methyl group on the ethanolamine side chain (C₉H₁₃NO₃) .
  • Role: A hormone regulating glucose metabolism and bronchial dilation. Its metabolite, metanephrine, is structurally analogous to this compound but originates from a different precursor .

Comparative Data Table

Compound CAS# Molecular Formula Molecular Weight (g/mol) Key Role Clinical Significance
This compound 97-31-4 C₉H₁₃NO₃ 199.2 NE metabolite, COMT product Pheochromocytoma diagnosis, depression biomarker
Norepinephrine 51-41-2 C₈H₁₁NO₃ 169.18 Neurotransmitter, vasoconstrictor Critical care for hypotension
Metanephrine 5001-33-2 C₁₀H₁₅NO₃ 197.23 Epinephrine metabolite Pheochromocytoma diagnosis
Norfenefrine 536-21-0 C₈H₁₁NO₂ 153.18 Trace amine, adrenergic agonist Hypotension management (limited use)

Metabolic and Diagnostic Differences

  • Biosynthetic Pathways: this compound and metanephrine are both COMT products but derive from NE and epinephrine, respectively. This distinction aids in identifying the origin of catecholamine-secreting tumors . Norfenefrine is synthesized via hydroxylation of tyramine, bypassing COMT .
  • Analytical Detection: this compound is quantified in plasma using liquid chromatography with electrochemical detection (LC-ECD), achieving sensitivity down to 0.1 nM . Metanephrine assays employ similar methods but require differentiation via retention times .
  • Clinical Thresholds: Plasma this compound reference ranges are 18–112 pg/mL (sitting position), whereas metanephrine ranges are 12–60 pg/mL. Exceeding these thresholds suggests pheochromocytoma .

Research and Clinical Implications

  • Pheochromocytoma Diagnosis: Combined measurement of this compound and metanephrine achieves >95% diagnostic accuracy, outperforming traditional catecholamine assays .
  • Gut-Brain Axis: Gut microbiota influence this compound levels via modulation of tyrosine metabolism and COMT expression, linking dysbiosis to catecholamine dysregulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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